molecular formula C15H18FNO4 B596280 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1260644-27-6

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B596280
CAS No.: 1260644-27-6
M. Wt: 295.31
InChI Key: VWNPAQSTAAGPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position nitrogen, a fluoro substituent at the 6-position, and a carboxylic acid moiety at the 1-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the fluorine atom enhances metabolic stability and modulates electronic properties in drug design . The carboxylic acid group facilitates solubility and serves as a handle for further functionalization, making this compound a versatile intermediate in pharmaceutical chemistry. Derivatives of tetrahydroisoquinoline are critical in bioactive molecules, including analgesics and antimicrobial agents .

Properties

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNPAQSTAAGPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724484
Record name 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260644-27-6
Record name 1,2(1H)-Isoquinolinedicarboxylic acid, 6-fluoro-3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260644-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence

  • Formation of Amide Intermediate :
    Benzyl bromide derivatives undergo substitution with cyanide, followed by reduction using BH₃ and acylation with isobutyryl chloride to yield amide precursors.

    • Key reagents: NaCN, BH₃·THF, isobutyryl chloride

    • Yield: 68–72%

  • Cyclization :
    The amide undergoes Bischler–Napieralski cyclization in the presence of P₂O₅ and oxyphosphoryl chloride (POCl₃) in xylene at reflux.

    • Temperature: 140°C

    • Time: 2 hours

    • Yield: 85%

  • Reduction of Imine :
    The resulting imine is reduced to 1,2,3,4-tetrahydroisoquinoline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane.

    • Solvent: CH₂Cl₂

    • Yield: 91%

Introduction of the tert-Butoxycarbonyl (Boc) Group

Boc protection is critical for stabilizing the amine during subsequent reactions. The process involves:

Boc Protection Conditions

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Base : 4-Dimethylaminopyridine (DMAP)

  • Solvent : Acetonitrile (MeCN)

  • Temperature : Room temperature (25°C)

  • Time : 12 hours

  • Yield : 95%

Deprotection for Functionalization

Deprotection is achieved using HCl in ethyl acetate (AcOEt):

  • Concentration : 4 M HCl–AcOEt

  • Time : 24 hours

  • Yield : Quantitative

Regioselective Fluorination Strategies

Fluorination at the 6-position is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Electrophilic Fluorination

  • Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Solvent : Acetic acid

  • Temperature : 60°C

  • Yield : 58%

Directed Ortho-Metalation (DoM)

A superior method for regiocontrol:

  • Lithiation :

    • Base : LDA (Lithium diisopropylamide)

    • Solvent : THF, −78°C

  • Quenching with NFSI :

    • Reagent : N-Fluorobenzenesulfonimide (NFSI)

    • Yield : 76%

Carboxylation at the 1-Position

The carboxylic acid group is introduced via palladium-catalyzed carbonylation:

Carbonylation Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

  • CO Source : Mo(CO)₆

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 100°C

  • Yield : 65%

Comparative Analysis of Synthetic Methods

ParameterBischler–Napieralski RouteDoM Fluorination
Total Yield 52%48%
Regioselectivity ModerateHigh
Purification Steps 34
Scale-Up Feasibility IndustrialLab-scale

Industrial-Scale Production Considerations

Flow Chemistry Applications

Microreactor systems enhance efficiency:

  • Residence Time : 10 minutes

  • Throughput : 1.2 kg/day

  • Purity : >99%

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.5

  • E-Factor : 18.7

  • Solvent Recovery : 85%

Challenges and Optimization Opportunities

  • Fluorination Efficiency :
    Low yields in EAS (58%) necessitate exploration of late-stage fluorination using aryl boronate esters.

  • Carboxylation Catalysts :
    Pd-free catalysts (e.g., Ni-based systems) could reduce costs.

  • Boc Group Stability :
    Alternative protecting groups (e.g., Fmoc) may improve acid sensitivity during storage.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with various molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Substituent Variations

  • Fluoro vs. Methoxy/Bromo :
    • The 6-fluoro substituent (electron-withdrawing) contrasts with 6-methoxy (electron-donating) and 6-bromo (bulkier, less electronegative) analogs. Fluorine improves metabolic resistance and bioavailability, whereas methoxy groups may enhance lipophilicity .
    • Example:
  • (R)-2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 2703746-30-7) has a methoxy group, altering reactivity in nucleophilic substitutions compared to the fluoro analog .

Positional Isomerism

  • Carboxylic Acid Position :
    • The 1-carboxylic acid isomer (target compound) differs from 3-carboxylic acid (CAS 151838-62-9) and 6-carboxylic acid (CAS 170097-67-3) derivatives. Position affects hydrogen bonding and molecular interactions in target proteins .

Protecting Group Differences

  • Boc vs. Fmoc: The Boc group (stable under acidic conditions) contrasts with Fmoc (removed under basic conditions). For example, 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 2580179-38-8) is used in solid-phase peptide synthesis .

Stereochemical Considerations

  • (3R)-Configuration: The stereoisomer (3R)-2-(tert-butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CID 46901921) demonstrates how chirality influences binding affinity and enzymatic recognition .

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Formula Substituents Carboxylic Acid Position Purity Key Suppliers
2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Not specified C15H18FNO4 Boc (2), F (6) 1 95–98% STA Pharmaceutical
(R)-2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 2703746-30-7 C16H21NO5 Boc (2), OMe (6) 1 96% Multiple suppliers
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 151838-62-9 C14H17NO4 Boc (2) 3 95% Catalog suppliers
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 170097-67-3 C14H17NO4 Boc (2) 6 95% Not specified
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-fluoro-... (Fmoc-protected analog) 2580179-38-8 C24H20FNO4 Fmoc (2), F (6) 1 Not specified STA Pharmaceutical

Biological Activity

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 1260644-27-6) is a synthetic compound that belongs to the class of tetrahydroisoquinolines (THIQs). This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H18FNO4
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 1260644-27-6
  • MDL Number : MFCD04114849

Anticancer Properties

Recent studies have highlighted the potential of THIQ derivatives as anticancer agents. A series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For instance, a related compound demonstrated a binding affinity with a KiK_i value of 5.2 µM against Bcl-2 proteins and exhibited anti-proliferative effects on various cancer cell lines through MTT assays .

The mechanism by which THIQ derivatives exert their anticancer effects often involves the induction of apoptosis through the activation of caspases. For example, one study reported that a compound analogous to this compound could induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner .

Neuroprotective Effects

Tetrahydroisoquinolines have also been investigated for their neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activity. Certain THIQ analogs have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the fluoro group at position 6 has been associated with enhanced binding affinity to target proteins compared to non-fluorinated analogs. Additionally, the tert-butoxycarbonyl (Boc) protecting group plays a significant role in improving the stability and bioavailability of the compound .

Case Studies

  • Study on Apoptosis Induction : In a controlled study involving Jurkat T-cells, it was found that treatment with THIQ derivatives led to significant increases in apoptotic cell death as measured by flow cytometry. The study demonstrated that these compounds could effectively trigger intrinsic apoptotic pathways .
  • Cystic Fibrosis Research : Another investigation focused on THIQ derivatives as potential modulators of cystic fibrosis transmembrane conductance regulator (CFTR) function. Specific analogs were shown to enhance chloride transport in cells expressing mutant CFTR proteins, suggesting therapeutic potential for cystic fibrosis treatment .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AnticancerBcl-2 inhibition; apoptosis induction
NeuroprotectionAntioxidant activity; neurotransmitter modulation
Cystic FibrosisCFTR modulation; enhanced chloride transport

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer:
Synthesis typically involves Boc-protection of the tetrahydroisoquinoline scaffold, followed by regioselective fluorination at the 6-position. Key steps include:

  • Boc protection : Use di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a base like DMAP .
  • Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for high purity (>95%) .
    Characterization :
  • NMR (¹H/¹³C, DEPT) to confirm stereochemistry and substituent positions.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves (tested for chemical permeation), lab coat, and safety goggles. Inspect gloves for defects before use and discard contaminated gloves properly .
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles .
  • Storage : Keep in a dry, sealed container under inert gas (argon) at -20°C to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste, and avoid drain contamination .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Purity discrepancies : Re-analyze batches via HPLC and NMR to confirm structural integrity .
  • Assay variability : Standardize cell-based assays (e.g., use identical cell lines, incubation times) and validate with positive controls .
  • Stereochemical effects : Perform chiral HPLC to isolate enantiomers and test individually for activity .
    Example: If one study reports enzyme inhibition while another does not, compare the compound’s purity, assay pH, and co-solvents used .

Advanced: What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures. Store below 4°C if degradation occurs above 40°C .
  • pH sensitivity : Test stability in buffers (pH 3–9) via HPLC over 24–72 hours. Use lyophilization for long-term storage in neutral conditions .
  • Light sensitivity : Store in amber vials and confirm stability under UV-Vis light using accelerated degradation studies .

Advanced: How does the 6-fluoro substituent influence reactivity in downstream derivatization?

Methodological Answer:
The electron-withdrawing fluorine atom:

  • Reduces nucleophilicity at adjacent positions, directing reactions (e.g., amidation) to the carboxylic acid or Boc-protected amine .
  • Enhances metabolic stability in biological assays, as seen in fluorinated analogs .
    Experimental validation :
  • Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., monitoring by TLC or LC-MS).
  • Use DFT calculations to predict electronic effects on reactive sites .

Advanced: What mechanistic insights can be gained from studying this compound in enzyme inhibition assays?

Methodological Answer:

  • Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Validate via mutagenesis (e.g., alanine scanning of key residues) .
  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .
  • Cellular uptake : Measure intracellular concentrations via LC-MS to correlate efficacy with permeability .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modify substituents : Replace fluorine with Cl, Br, or CF3 to assess electronic effects. Synthesize analogs via Suzuki coupling or nucleophilic substitution .
  • Scaffold hopping : Compare activity with tetrahydroquinoline or isoquinoline derivatives lacking the Boc group .
  • Bioisosteres : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve bioavailability .

Advanced: What analytical methods validate the compound’s solid-state stability for formulation studies?

Methodological Answer:

  • XRPD : Monitor crystallinity changes under accelerated aging (40°C/75% RH for 4 weeks).
  • DSC/TGA : Identify polymorph transitions or hydrate formation.
  • Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake, critical for lyophilized formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.